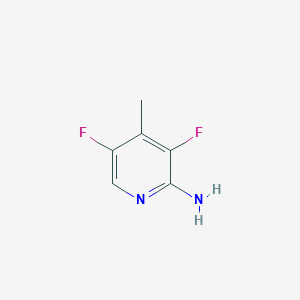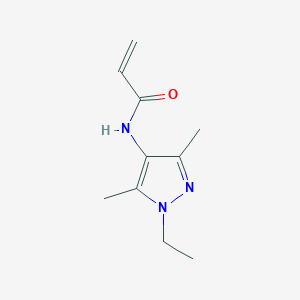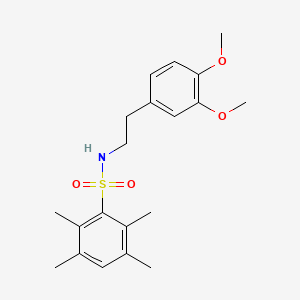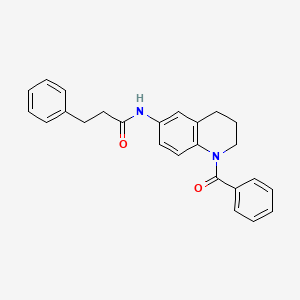![molecular formula C18H26N6O B2728663 {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone CAS No. 1291843-15-6](/img/structure/B2728663.png)
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.447. The purity is usually 95%.
BenchChem offers high-quality {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Triazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, including some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and triazolo[3,4-b][1,3]benzoxazoles, exhibit moderate to good activities against various microorganisms, indicating their potential in antimicrobial drug development (Bektaş et al., 2007).
Biological Activity in Triazole Analogues
- Novel triazole analogues, such as (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanones, have been synthesized and shown significant antibacterial activity against human pathogenic bacteria. These findings indicate the potential use of these compounds in treating bacterial infections (Nagaraj et al., 2018).
Mannich Base Derivatives and Antimicrobial Activity
- Mannich base derivatives of triazole compounds have been created and tested for antimicrobial efficacy. These studies reveal that certain Mannich bases demonstrate good antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Fandaklı et al., 2012).
Synthesis of Pyridine Derivatives
- Pyridine derivatives incorporating triazole structures have been synthesized and assessed for their antimicrobial properties. This research highlights the versatility of triazole-based compounds in synthesizing bioactive molecules with potential therapeutic applications (Patel et al., 2011).
Serotonin Receptor Ligands
- Some triazole derivatives have been designed as ligands for serotonin receptors, specifically the 5-HT1A receptor. These compounds show preferential affinity for this receptor, suggesting their potential use in neurological or psychiatric disorders (Salerno et al., 2004).
Design and Synthesis for Anticonvulsant Agents
- Novel triazine-triazole derivatives have been synthesized and evaluated as anticonvulsant agents. These compounds, particularly one with an ED50 value of 6.20 mg/kg, show promising results in the maximal electroshock test, indicating their potential as anticonvulsant medications (Malik & Khan, 2014).
NPBWR1 Antagonists
- Research on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1, utilizing triazole compounds, has led to the discovery of potent noncompetitive allosteric antagonists. This research could have implications for treating conditions modulated by this receptor (Romero et al., 2012).
Molecular Docking and Anticancer Studies
- Benzimidazole derivatives bearing triazole have been studied for their anticancer properties using molecular docking techniques. These studies provide insights into the mechanism of action and potential therapeutic applications of these compounds in cancer treatment (Karayel, 2021).
Novel Insecticides Design
- Derivatives of triazole compounds have been designed and synthesized as novel insecticides, demonstrating certain growth-inhibiting activities against pests like the armyworm. This research suggests the potential for developing new insecticidal agents based on triazole structures (Cai et al., 2010).
Fluorescent Logic Gates
- Compounds combining a naphthalimide fluorophore, a piperazine receptor, and an aryl group have been synthesized as fluorescent logic gates. These molecules have applications in probing cellular membranes and protein interfaces due to their ability to reconfigure logic based on solvent polarity (Gauci & Magri, 2022).
HIV Entry Inhibitors
- Studies on the CCR5 receptor-based mechanism of action of HIV entry inhibitors have utilized triazole derivatives. These findings are crucial for understanding the pharmacological action of these inhibitors and their potential use in HIV treatment (Watson et al., 2005).
Propiedades
IUPAC Name |
[5-(4-ethylanilino)-2H-triazol-4-yl]-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-4-14-5-7-15(8-6-14)19-17-16(20-22-21-17)18(25)24-11-9-23(10-12-24)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYCDRBVTZERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)

![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)



![1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2728588.png)

![Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2728591.png)

![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)